2,3,5,6-tetramethyl-N-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

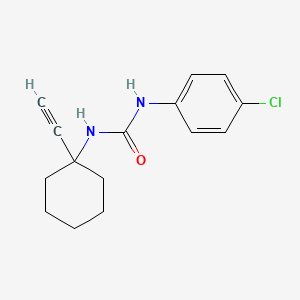

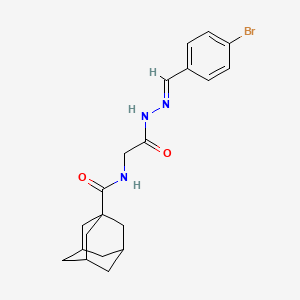

The molecular structure of 2,3,5,6-tetramethyl-N-propylbenzenesulfonamide consists of a benzenesulfonamide core with four methyl groups and a propyl group attached. The exact positions of these groups on the benzene ring would need to be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Benzenesulfonamides, including derivatives with various substituents, have been extensively studied for their ability to inhibit carbonic anhydrases. These enzymes play significant roles in various physiological processes, and their inhibitors are of interest for treating conditions like glaucoma, epilepsy, and cancer. Research has shown that certain benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms, particularly those associated with tumors, highlighting their potential in cancer therapy (Pala et al., 2014), (Dudutienė et al., 2015).

Oxidation Catalysts

Sulfonamide-substituted iron phthalocyanine has been investigated for its solubility, stability, and efficacy as an oxidation catalyst. The compound exhibits remarkable stability and effectiveness in the oxidation of olefins, demonstrating its potential in synthetic and industrial chemistry applications (Işci et al., 2014).

Chemical Synthesis and Characterization

The synthesis and characterization of novel sulfonamide molecules have been subjects of interest. Studies on compounds like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide have provided insights into their structural, electronic properties, and interactions with biological targets, contributing to the development of new materials and therapeutic agents (Murthy et al., 2018).

Anticancer and Antimicrobial Applications

Research into dibenzenesulfonamides has explored their anticancer effects, including inducing apoptosis and autophagy in cancer cells, and their inhibition of carbonic anhydrase isoenzymes associated with cancer. This highlights the therapeutic potential of these compounds in oncology (Gul et al., 2018). Additionally, some sulfonamides have been studied for their ability to inhibit bacterial biofilm formation, presenting a possible avenue for addressing antibiotic resistance (Abbasi et al., 2020).

Novel Synthesis Methods

Innovative synthesis methods for sulfonamides and related compounds, such as benzosultams, through radical processes and the insertion of sulfur dioxide, have been developed. These methods enable the efficient production of structurally diverse molecules with potential applications in drug development and materials science (Zhou et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-6-7-14-17(15,16)13-11(4)9(2)8-10(3)12(13)5/h8,14H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYBUGOQKQTZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)

![5-bromo-1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2885798.png)

![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2885809.png)

![1-(2-hydroxyethyl)-2-imino-N-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885811.png)

![4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2885812.png)